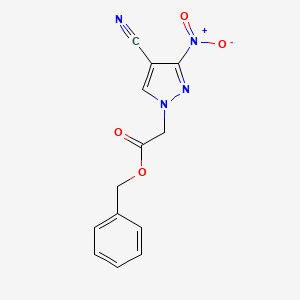![molecular formula C17H19FN2O4S B4233753 N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233753.png)
N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
説明
N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, commonly known as EFSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFSA is a potent inhibitor of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and mood.
作用機序
EFSA works by inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, EFSA can increase the levels of endocannabinoids in the body, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
EFSA has been shown to have a range of biochemical and physiological effects. For example, EFSA has been shown to reduce pain sensation in animal models of chronic pain. EFSA has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. In addition, EFSA has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the key advantages of EFSA is its potency and specificity. EFSA is a highly potent inhibitor of N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, which makes it useful for studying the effects of endocannabinoids in various physiological processes. However, EFSA also has some limitations. For example, EFSA can be toxic at high concentrations, which may limit its use in certain experiments. In addition, EFSA has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on EFSA. For example, researchers could investigate the effects of EFSA on various physiological processes in more detail, including its effects on pain sensation, inflammation, and mood. In addition, researchers could investigate the potential therapeutic applications of EFSA in various conditions, including chronic pain, inflammation, and anxiety disorders. Finally, researchers could investigate the potential side effects of EFSA in more detail, including its potential toxicity and long-term effects.
科学的研究の応用
EFSA has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the role of endocannabinoids in various physiological processes, including pain sensation, inflammation, and mood. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, EFSA can increase the levels of endocannabinoids in the body, which in turn can have a range of effects on these processes.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12(2)20-25(22,23)14-10-8-13(18)9-11-14/h4-12,20H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZHIQTPZRMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4233674.png)
![N-(3-chloro-4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4233681.png)

![N-ethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4233691.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233697.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233718.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide](/img/structure/B4233722.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)

![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233745.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)

